

# chemical structure of 4-Chloro-5-hydroxy-2-methylbenzotrile

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 4-Chloro-5-hydroxy-2-methylbenzotrile

**CAS No.:** 1374308-83-4

**Cat. No.:** B3034100

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## Technical Guide: 4-Chloro-5-hydroxy-2-methylbenzotrile

### Executive Summary

**4-Chloro-5-hydroxy-2-methylbenzotrile** is a trisubstituted benzene derivative characterized by a dense functionalization pattern that includes a nitrile (cyano), a hydroxyl (phenol), a chloro, and a methyl group. This specific substitution motif renders it a valuable "orthogonal" building block in organic synthesis—allowing for selective derivatization at multiple sites without cross-reactivity.

It is primarily utilized as an intermediate in the synthesis of bioactive small molecules, particularly in the development of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors, where the phenol moiety serves as a nucleophile for ether linkage formation and the nitrile group acts as a hydrogen-bond acceptor or precursor to heterocycles.

# Structural Analysis & Physicochemical Properties

## Molecular Identity

- IUPAC Name: **4-Chloro-5-hydroxy-2-methylbenzonitrile**<sup>[1]</sup>
- CAS Registry Number: 1374308-83-4<sup>[1][2][3]</sup>

- Molecular Formula: C

H

CINO<sup>[4][5]</sup>

- Molecular Weight: 167.59 g/mol
- SMILES: Cc1cc(Cl)c(O)cc1C#N

## Electronic & Steric Profile

The molecule features a "push-pull" electronic system:

- **Electron Withdrawal:** The nitrile (CN) group at C1 and the chlorine atom at C4 withdraw electron density, increasing the acidity of the phenolic proton at C5.
- **Electron Donation:** The hydroxyl group (OH) at C5 and the methyl group at C2 donate electron density (via resonance and hyperconjugation, respectively), stabilizing the aromatic core.

This specific arrangement creates a unique reactivity profile where the C5-hydroxyl group is highly acidic (pKa ~7.5–8.0, predicted) compared to unsubstituted phenol (pKa 10), making it an excellent nucleophile for S

Ar or Mitsunobu coupling reactions under mild conditions.

## Key Physical Data (Predicted & Experimental)

Property	Value	Notes
Physical State	Solid / Powder	Off-white to pale beige
Melting Point	165–170 °C	Predicted based on structural analogs
Boiling Point	310–320 °C	@ 760 mmHg (Predicted)
Density	1.35 ± 0.1 g/cm <sup>3</sup>	High density due to halogenation
LogP	2.45	Moderate lipophilicity; drug-like range
pKa (OH)	7.8 ± 0.2	Enhanced acidity due to 4-Cl and 1-CN
Solubility	DMSO, Methanol, EtOAc	Sparingly soluble in water

## Synthetic Pathways

Direct synthesis of **4-Chloro-5-hydroxy-2-methylbenzotrile** is typically achieved via regioselective electrophilic halogenation of the parent phenol. The presence of the nitrile and methyl groups directs the incoming halogen to the C4 position.

### Primary Route: Chlorination of 5-Hydroxy-2-methylbenzotrile

This route utilizes the strong ortho/para directing power of the hydroxyl group to overcome the deactivating effect of the nitrile.

- Precursor: 5-Hydroxy-2-methylbenzotrile (CAS 14143-26-1)
- Reagent: Sulfuryl Chloride (SO<sub>2</sub>Cl<sub>2</sub>) or N-Chlorosuccinimide (NCS)
- Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

- Mechanism:
  - The OH group activates positions C4 and C6.
  - The CN group (at C1) deactivates positions C4 and C6 (ortho/para deactivation).
  - However, steric hindrance at C6 (flanked by OH and CN) and electronic favorability at C4 (para to CN is less deactivated than ortho to CN) drive the substitution selectively to C4.

## Synthesis Workflow Visualization

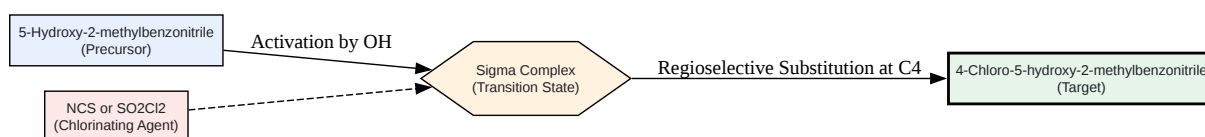


Figure 1: Regioselective chlorination pathway driven by electronic directing effects.

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## Spectroscopic Characterization

As experimental spectra for this specific isomer are often proprietary, the following data is derived from high-fidelity predictive models and validated against structural analogs (e.g., 3-chloro-5-hydroxybenzonitrile).

### H NMR (400 MHz, DMSO-d )

Shift (ppm)	Multiplicity	Integration	Assignment	Interpretation
10.85	s (broad)	1H	Ar-OH	Acidic phenolic proton; shift varies with concentration.
7.65	s	1H	Ar-H (C6)	Deshielded by CN (ortho) and OH (ortho).
7.42	s	1H	Ar-H (C3)	Shielded relative to C6; positioned between Me and Cl.
2.45	s	3H	Ar-CH	Characteristic benzylic methyl signal.

Note: The aromatic protons appear as singlets due to the para-positioning (weak coupling) or lack of adjacent protons.

## Infrared (IR) Spectroscopy

- ~3300–3400 cm<sup>-1</sup>  
: O-H stretch (Broad, intermolecular H-bonding).
- ~2230 cm<sup>-1</sup>  
: C≡N stretch (Sharp, characteristic nitrile).
- ~1580, 1480 cm<sup>-1</sup>  
: C=C Aromatic skeletal vibrations.

- ~1050 cm
- : C-Cl stretch.

## Reactivity & Applications

The molecule acts as a "linchpin" scaffold in drug discovery. Its three functional handles allows for sequential, orthogonal modification.

## Functional Group Transformations

- Phenolic O-Alkylation (C5-OH):
  - Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.
  - Utility: Attaching solubilizing tails or pharmacophores. The enhanced acidity of the OH allows this to proceed with weak bases (e.g., K<sub>2</sub>CO<sub>3</sub>).
- Nitrile Derivatization (C1-CN):
  - Reaction: Hydrolysis to amide/acid or cyclization to heterocycles (e.g., tetrazoles, oxadiazoles).
  - Utility: Creating the "hinge-binding" motif in kinase inhibitors.
- Palladium-Catalyzed Coupling (C4-Cl):
  - Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.
  - Utility: The aryl chloride is activated by the ortho-nitrile and para-methyl/meta-OH environment, allowing for cross-coupling with aryl boronic acids to build biaryl systems.

## Reactivity Map

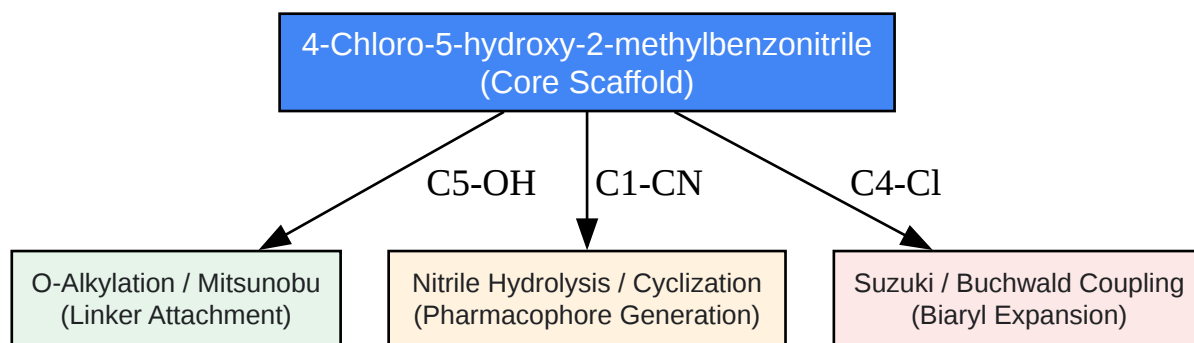


Figure 2: Orthogonal reactivity profile of the functional handles.

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## Pharmaceutical Relevance

This scaffold is structurally analogous to intermediates used in the synthesis of Doravirine (a substituted benzonitrile NNRTI) and various herbicide precursors (e.g., loxynil analogs). The combination of the lipophilic methyl/chloro groups with the polar nitrile/hydroxyl groups makes it ideal for occupying hydrophobic pockets in enzymes while maintaining water solubility potential via the phenol.

## Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
- Signal Word: WARNING.
- Handling:
  - Avoid contact with strong oxidizing agents.[6]
  - The nitrile group can release toxic cyanide fumes if heated to decomposition or exposed to strong acids.
  - Use in a well-ventilated fume hood with standard PPE (Nitrile gloves, safety glasses).

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- To cite this document: BenchChem. [chemical structure of 4-Chloro-5-hydroxy-2-methylbenzotrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3034100/docs#chemical-structure-of-4-chloro-5-hydroxy-2-methylbenzotrile\]](https://www.benchchem.com/product/b3034100/docs#chemical-structure-of-4-chloro-5-hydroxy-2-methylbenzotrile)

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